Methyl 2-(2,2,2-trifluoro-1-hydroxyethyl)benzoate
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Overview
Description
Methyl 2-(2,2,2-trifluoro-1-hydroxyethyl)benzoate is an organic compound with the molecular formula C10H9F3O3. It is a derivative of benzoic acid and contains a trifluoromethyl group, which imparts unique chemical properties to the molecule. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,2,2-trifluoro-1-hydroxyethyl)benzoate typically involves the reaction of methyl 4-formylbenzoate with trifluoromethyltrimethylsilane in the presence of a fluoride source such as tetrabutylammonium fluoride. The reaction is carried out in tetrahydrofuran (THF) at room temperature. The product is then purified by chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance yield and efficiency in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,2,2-trifluoro-1-hydroxyethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 2-(2,2,2-trifluoro-1-hydroxyethyl)benzoic acid.
Reduction: Formation of 2-(2,2,2-trifluoro-1-hydroxyethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2,2,2-trifluoro-1-hydroxyethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Methyl 2-(2,2,2-trifluoro-1-hydroxyethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate
- Methyl 2-(2-hydroxyethyl)benzoate
- 1-Methyl-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene
Uniqueness
Methyl 2-(2,2,2-trifluoro-1-hydroxyethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to similar compounds without the trifluoromethyl group .
Properties
Molecular Formula |
C10H9F3O3 |
---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
methyl 2-(2,2,2-trifluoro-1-hydroxyethyl)benzoate |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(15)7-5-3-2-4-6(7)8(14)10(11,12)13/h2-5,8,14H,1H3 |
InChI Key |
DNPJXBZVRRSEPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(C(F)(F)F)O |
Origin of Product |
United States |
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